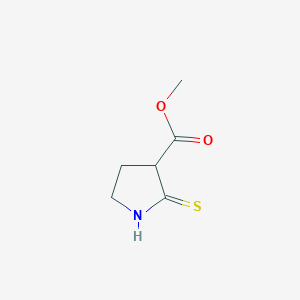

Methyl 2-thioxopyrrolidine-3-carboxylate

Description

Methyl 2-thioxopyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a thioxo (C=S) group at the 2-position and a methyl ester at the 3-position. This structure confers unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and organic synthesis. The thioxo group enhances electrophilicity at the adjacent carbon, enabling nucleophilic substitutions and cyclization reactions, while the ester group provides solubility in organic solvents and facilitates further derivatization .

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

methyl 2-sulfanylidenepyrrolidine-3-carboxylate |

InChI |

InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-7-5(4)10/h4H,2-3H2,1H3,(H,7,10) |

InChI Key |

FAQFNGUHEDJXTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-thioxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with carbon disulfide, followed by esterification. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization and subsequent esterification steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-thioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioxo group can yield thiol derivatives, typically using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-thioxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-thioxopyrrolidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Thioxo vs. Oxo/Methoxy Groups

Key structural analogs differ in substituents at the 2-position of the pyrrolidine ring:

- Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55): Replacing the thioxo group with an amino substituent reduces electrophilicity, limiting its utility in cyclization reactions. However, this compound serves as a precursor for synthesizing thioxo derivatives via reactions with isothiocyanates .

- 6-Benzoyl-3-Ethyl-2-Methoxy-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-One (Compound 58) : Alkylation of the thioxo group (C=S) with methyl iodide followed by alcoholysis replaces sulfur with a methoxy group (C-OCH₃). This modification decreases reactivity toward nucleophiles but improves thermal stability, as seen in its resistance to hydrolysis under basic conditions .

Table 1: Substituent Influence on Reactivity and Stability

| Compound | 2-Position Substituent | Reactivity (Nucleophilic Attack) | Thermal Stability |

|---|---|---|---|

| Methyl 2-thioxopyrrolidine-3-carboxylate | Thioxo (C=S) | High | Moderate |

| Compound 58 | Methoxy (C-OCH₃) | Low | High |

| Ethyl 2-oxopyrrolidine-3-carboxylate (hypothetical) | Oxo (C=O) | Moderate | Moderate |

Structural Complexity and Functionalization

- Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate: This compound shares the methyl ester moiety but incorporates a fused pyridine ring, a thiophene group, and a tosyl protecting group. However, the increased steric bulk reduces solubility in polar solvents compared to simpler pyrrolidine derivatives .

Physicochemical Properties of Methyl Esters

Methyl esters generally exhibit lower boiling points and higher volatility compared to ethyl or benzyl esters. For example:

- Methyl Salicylate : Boiling point = 222°C, logP = 2.26 (indicating moderate lipophilicity) .

- This compound : Estimated logP ~1.8 (lower lipophilicity due to polar thioxo group) and melting point <100°C (inferred from analogous pyrrolidine esters).

Table 2: Comparative Physical Properties of Methyl Esters

| Compound | Boiling Point (°C) | logP | Solubility in Water |

|---|---|---|---|

| Methyl salicylate | 222 | 2.26 | Low |

| This compound | ~200 (estimated) | ~1.8 | Moderate |

| Methyl acetate | 57 | 0.18 | High |

Research Findings and Implications

- Reactivity : The thioxo group’s electrophilicity enables rapid functionalization, making this compound superior to oxo/methoxy analogs in constructing sulfur-containing heterocycles .

- Stability-Solubility Trade-off : Methoxy-substituted derivatives (e.g., Compound 58) exhibit enhanced stability but reduced solubility, limiting their use in aqueous-phase reactions .

- Biological Activity : Structural complexity, as seen in the pyridine-thiophene derivative , correlates with improved target selectivity in enzyme inhibition assays, though at the cost of synthetic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.